![molecular formula C22H32N2O5 B13802335 6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid CAS No. 91304-04-0](/img/structure/B13802335.png)
6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid is a complex organic compound featuring an imidazole ring, a methoxyphenyl group, and a dimethylhexanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the imidazole derivative with a methoxyphenyl halide in the presence of a base to form the desired ether linkage.
Introduction of the Dimethylhexanoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)imidazole: Shares the imidazole and methoxyphenyl groups but lacks the dimethylhexanoic acid moiety.
2,2-Dimethylhexanoic acid: Contains the dimethylhexanoic acid moiety but lacks the imidazole and methoxyphenyl groups.
Uniqueness
6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
91304-04-0 |
|---|---|
Fórmula molecular |
C22H32N2O5 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
6-[1-imidazol-1-yl-3-[(4-methoxyphenyl)methoxy]propan-2-yl]oxy-2,2-dimethylhexanoic acid |
InChI |
InChI=1S/C22H32N2O5/c1-22(2,21(25)26)10-4-5-13-29-20(14-24-12-11-23-17-24)16-28-15-18-6-8-19(27-3)9-7-18/h6-9,11-12,17,20H,4-5,10,13-16H2,1-3H3,(H,25,26) |
Clave InChI |
MBHDBIPQUMJLEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCOC(CN1C=CN=C1)COCC2=CC=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
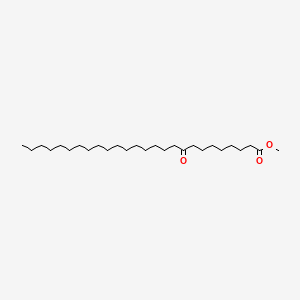
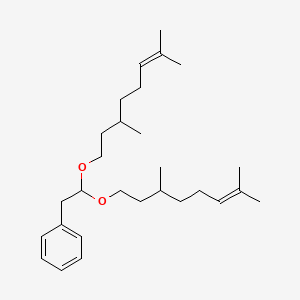

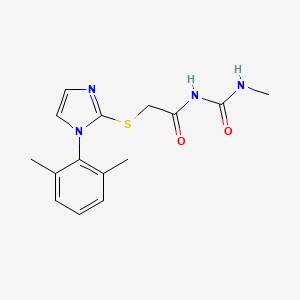
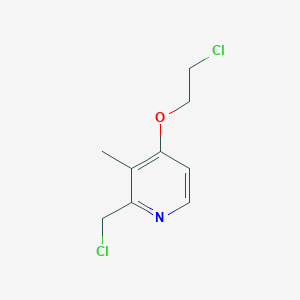

![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
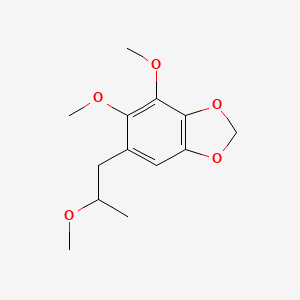
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
